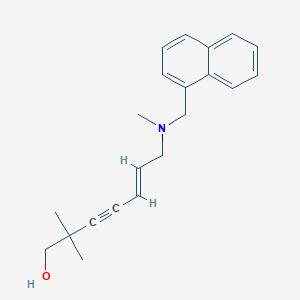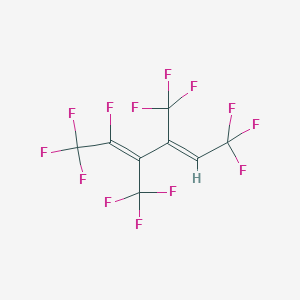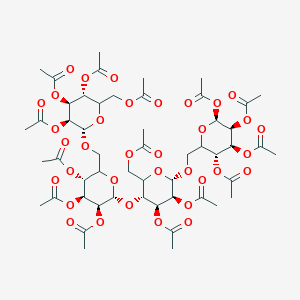![molecular formula C19H30N2O6 B1140649 Éster metílico de N-Boc-4-[bis(2-hidroxietil)amino]-L-fenilalanina CAS No. 1217651-06-3](/img/structure/B1140649.png)
Éster metílico de N-Boc-4-[bis(2-hidroxietil)amino]-L-fenilalanina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[bis(2-hydroxyethyl)amino]-N-(tert-butoxycarbonyl)-D-phenylalaninate is a complex organic compound with the molecular formula C19H30N2O6 and a molecular weight of 382.45 g/mol. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Aplicaciones Científicas De Investigación
Methyl 4-[bis(2-hydroxyethyl)amino]-N-(tert-butoxycarbonyl)-D-phenylalaninate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[bis(2-hydroxyethyl)amino]-N-(tert-butoxycarbonyl)-D-phenylalaninate typically involves multiple steps. One common method includes the reaction of L-phenylalanine with bis(2-hydroxyethyl)amine to form the intermediate compound. This intermediate is then reacted with tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group . The final step involves esterification with methanol to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[bis(2-hydroxyethyl)amino]-N-(tert-butoxycarbonyl)-D-phenylalaninate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used for the reduction of ester groups.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of the free amine.
Mecanismo De Acción
The mechanism of action of Methyl 4-[bis(2-hydroxyethyl)amino]-N-(tert-butoxycarbonyl)-D-phenylalaninate involves its interaction with specific molecular targets. The Boc protecting group stabilizes the compound during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can interact with various biological targets, influencing pathways such as enzyme activity and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-ethanolamine: Another compound with a Boc protecting group, used in similar synthetic applications.
N-Boc-2-aminoacetaldehyde: Used in the synthesis of peptides and other complex molecules.
Uniqueness
Methyl 4-[bis(2-hydroxyethyl)amino]-N-(tert-butoxycarbonyl)-D-phenylalaninate is unique due to its dual functionality, combining the protective Boc group with the reactive bis(2-hydroxyethyl)amino group. This allows for versatile applications in both chemical synthesis and biological research.
Propiedades
Número CAS |
1217651-06-3 |
|---|---|
Fórmula molecular |
C19H30N2O6 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
methyl (2S)-3-[4-[bis(2-hydroxyethyl)amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C19H30N2O6/c1-19(2,3)27-18(25)20-16(17(24)26-4)13-14-5-7-15(8-6-14)21(9-11-22)10-12-23/h5-8,16,22-23H,9-13H2,1-4H3,(H,20,25)/t16-/m0/s1 |
Clave InChI |
JBFUXXJVFIHVIF-INIZCTEOSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N(CCO)CCO)C(=O)OC |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N(CCO)CCO)C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N(CCO)CCO)C(=O)OC |
Sinónimos |
N-(tert-Butoxycarbonyl)-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1140569.png)
![[(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1140570.png)

![(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1140573.png)
![[(3aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1140574.png)

![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1140577.png)
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B1140578.png)




